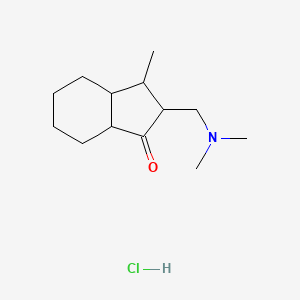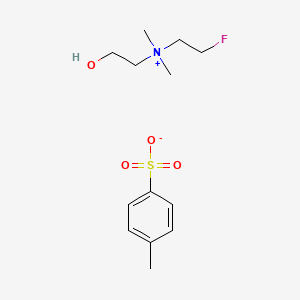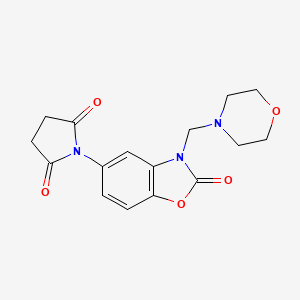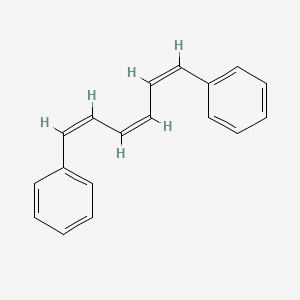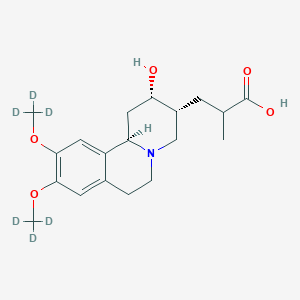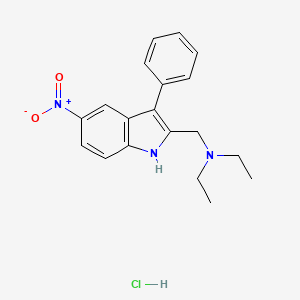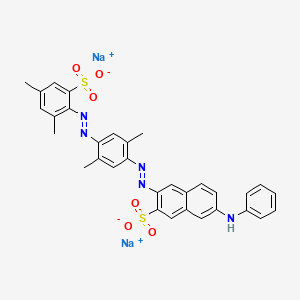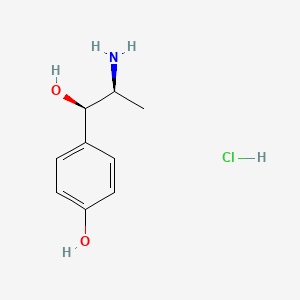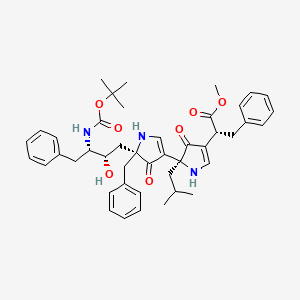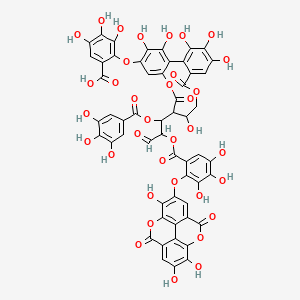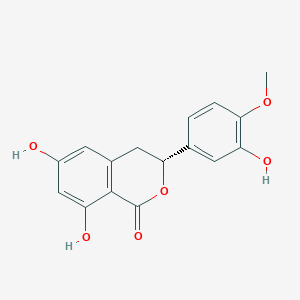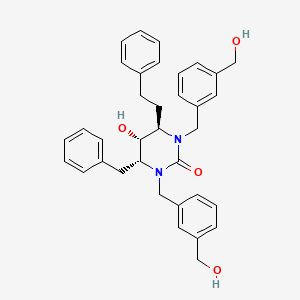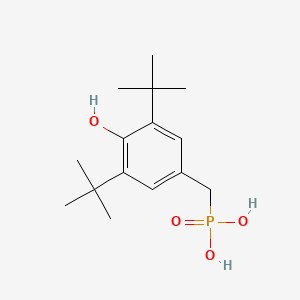
7718ZH9Tkp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a phosphonic acid group attached to a phenyl ring substituted with two tert-butyl groups and a hydroxyl group. The molecular formula of this compound is C15H25O4P .
Métodos De Preparación
The synthesis of P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid involves several steps. One common synthetic route includes the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzyl chloride with phosphorous acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine . The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide .
Aplicaciones Científicas De Investigación
P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used in the production of flame retardants and as an additive in lubricants
Mecanismo De Acción
The mechanism of action of P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid involves its interaction with molecular targets such as reactive oxygen species (ROS) and enzymes . The compound’s antioxidant properties allow it to neutralize ROS, thereby protecting cells from oxidative damage. Additionally, it can inhibit enzymes involved in oxidative stress pathways, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid can be compared with similar compounds such as:
- P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphinic acid
- P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
- P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphine oxide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Propiedades
Número CAS |
10175-90-3 |
|---|---|
Fórmula molecular |
C15H25O4P |
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)methylphosphonic acid |
InChI |
InChI=1S/C15H25O4P/c1-14(2,3)11-7-10(9-20(17,18)19)8-12(13(11)16)15(4,5)6/h7-8,16H,9H2,1-6H3,(H2,17,18,19) |
Clave InChI |
ZEBMSMUPGIOANU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


